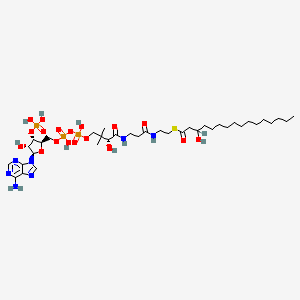

3-Hydroxyhexadecanoyl-coenzyme A

Descripción

Propiedades

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyhexadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t25?,26-,30-,31-,32+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHLMTDDPWDRDR-QTFKDKGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296546 | |

| Record name | Coenzyme A, S-(3-hydroxyhexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1021.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35106-50-4 | |

| Record name | Coenzyme A, S-(3-hydroxyhexadecanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35106-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyhexadecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035106504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme A, S-(3-hydroxyhexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology of 3 Hydroxyhexadecanoyl Coenzyme a Synthesis and Transformation

Formation via Enoyl-CoA Hydratases

The formation of 3-hydroxyhexadecanoyl-CoA is a critical hydration step in the beta-oxidation of fatty acids. This reaction is catalyzed by a class of enzymes known as enoyl-CoA hydratases.

Enoyl-CoA hydratase (ECH), also known as crotonase, catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to an L-3-hydroxyacyl-CoA. ebi.ac.ukresearchgate.net In the context of hexadecanoyl-CoA metabolism, this involves the conversion of trans-2-hexadecenoyl-CoA to 3-hydroxyhexadecanoyl-CoA.

Substrate Specificity: Enoyl-CoA hydratases exhibit broad substrate specificity, acting on enoyl-CoA esters with chain lengths ranging from C4 to at least C16. ebi.ac.uk However, the catalytic efficiency of the enzyme tends to decrease as the length of the fatty acyl chain increases. ebi.ac.uk

Catalytic Mechanism: The catalytic mechanism of enoyl-CoA hydratase involves two conserved glutamate (B1630785) residues within the active site that act in concert to activate a water molecule. researchgate.net The hydration proceeds via a syn-addition of water across the double bond of the trans-2-enoyl-CoA substrate. researchgate.netwikipedia.org One glutamate residue acts as a general base, deprotonating the water molecule to generate a hydroxide (B78521) ion, which then attacks the C3 of the substrate. ebi.ac.uk The other glutamate residue protonates the C2 of the enolate intermediate, resulting in the formation of the 3-hydroxyacyl-CoA product. ebi.ac.uknih.gov The thioester oxygen of the substrate is stabilized in an "oxyanion hole" during the reaction, which facilitates the formation of the enolate intermediate. nih.gov

| Key Catalytic Residues in Rat Liver Enoyl-CoA Hydratase | Function |

| Glu164 | Acts as a general acid/base, activating the catalytic water molecule and protonating the C2 of the substrate. ebi.ac.ukresearchgate.net |

| Glu144 | Works in concert with Glu164 to activate the water molecule. researchgate.net |

| Gly141 | Proposed to be involved in substrate activation. researchgate.net |

This table summarizes the key amino acid residues involved in the catalytic activity of enoyl-CoA hydratase, based on studies of the rat liver enzyme.

Both mitochondria and peroxisomes are sites of fatty acid beta-oxidation and contain distinct isoforms of enoyl-CoA hydratase. researchgate.netnih.gov

Mitochondrial Enoyl-CoA Hydratase: In mitochondria, the hydration of short-chain enoyl-CoAs is catalyzed by a monofunctional enoyl-CoA hydratase (crotonase). For long-chain substrates like trans-2-hexadecenoyl-CoA, this hydration step is one of the functions of the mitochondrial trifunctional protein (MTP). gpnotebook.comnih.gov The mitochondrial pathway is the primary route for the degradation of most long-chain fatty acids to supply acetyl-CoA for energy production. nih.gov

Peroxisomal Enoyl-CoA Hydratase: Peroxisomes also possess enoyl-CoA hydratase activity, which is part of a bifunctional enzyme (PBE). researchgate.net In mammals, there are two types of PBEs, L-PBE and D-PBE, which have different stereoselectivities. researchgate.net The L-bifunctional protein (L-PBE), encoded by the EHHADH gene, is involved in the oxidation of long-chain fatty acids and the production of medium-chain dicarboxylic acids. nih.gov Peroxisomal beta-oxidation is particularly important for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and bile acid precursors. nih.gov While both organelles can oxidize fatty acids, the peroxisomal pathway is more involved in anabolic processes. nih.gov

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

| Primary Substrates | Long-chain fatty acids. nih.gov | Very long-chain fatty acids, long-chain dicarboxylic acids, branched-chain fatty acids. nih.gov |

| Enoyl-CoA Hydratase | Monofunctional crotonase (short-chain); Part of Mitochondrial Trifunctional Protein (long-chain). gpnotebook.comnih.gov | Part of L- and D-bifunctional enzymes (PBE). researchgate.net |

| Primary Function | ATP production. nih.gov | Anabolic processes, chain-shortening of specific fatty acids. nih.gov |

This table provides a comparative overview of the key differences between mitochondrial and peroxisomal beta-oxidation pathways concerning enoyl-CoA hydratase.

Conversion by 3-Hydroxyacyl-CoA Dehydrogenases

Following its synthesis, 3-hydroxyhexadecanoyl-CoA is a substrate for 3-hydroxyacyl-CoA dehydrogenases, which catalyze the third step of beta-oxidation.

The dehydrogenation of 3-hydroxyhexadecanoyl-CoA is specifically carried out by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). nih.gov

Substrate Chain Length Specificity: As its name suggests, LCHAD exhibits a preference for long-chain 3-hydroxyacyl-CoA substrates. gpnotebook.com Its activity is highest with fatty acyl chains of 16 carbons (like 3-hydroxyhexadecanoyl-CoA) and decreases with shorter chain lengths.

Reaction Stereochemistry: The LCHAD-catalyzed reaction is stereospecific, acting on the L-isomer (or S-isomer) of the 3-hydroxyacyl-CoA substrate, which is the product of the enoyl-CoA hydratase reaction. ebi.ac.uk This dehydrogenation reaction converts L-3-hydroxyhexadecanoyl-CoA to 3-ketohexadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

LCHAD does not function as an independent enzyme but is an integral component of the mitochondrial trifunctional protein (MTP) complex. gpnotebook.comorpha.net MTP is a heterooctameric complex located in the inner mitochondrial membrane, composed of four alpha-subunits and four beta-subunits. orpha.net The alpha-subunits are encoded by the HADHA gene and contain the enoyl-CoA hydratase and the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities. orpha.netnih.govmedlineplus.gov The beta-subunits, encoded by the HADHB gene, possess the long-chain 3-ketoacyl-CoA thiolase activity. gpnotebook.comnih.gov

This complex structure allows for the efficient channeling of long-chain fatty acid oxidation intermediates from one active site to the next, minimizing the diffusion of potentially toxic intermediates. nih.gov Therefore, the formation of 3-hydroxyhexadecanoyl-CoA by the hydratase domain and its subsequent conversion by the LCHAD domain occur within the same MTP complex. gpnotebook.comnih.gov

| Component of MTP | Gene | Enzymatic Activity | Substrate/Product for Hexadecanoyl-CoA |

| Alpha-subunit | HADHA | Long-chain enoyl-CoA hydratase | Converts trans-2-hexadecenoyl-CoA to 3-hydroxyhexadecanoyl-CoA. gpnotebook.comnih.gov |

| Alpha-subunit | HADHA | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | Converts 3-hydroxyhexadecanoyl-CoA to 3-ketohexadecanoyl-CoA. gpnotebook.comnih.govmedlineplus.gov |

| Beta-subunit | HADHB | Long-chain 3-ketoacyl-CoA thiolase | Cleaves 3-ketohexadecanoyl-CoA into myristoyl-CoA and acetyl-CoA. gpnotebook.com |

This table outlines the components and functions of the mitochondrial trifunctional protein (MTP) complex in the metabolism of long-chain fatty acids.

Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (HADH, EC 1.1.1.35)

Short-chain 3-hydroxyacyl-CoA dehydrogenase (HADH), also known as medium and short-chain L-3-hydroxyacyl-coenzyme A dehydrogenase, is a key enzyme in the mitochondrial beta-oxidation pathway. genecards.org It catalyzes the oxidation of short and medium-chain 3-hydroxyacyl-CoAs. genecards.orguniprot.org

HADH exhibits a preference for medium-chain substrates, generally acting on 3-hydroxyacyl-CoAs with chain lengths from C4 to C10. uniprot.org The enzyme's catalytic activity involves the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a reaction coupled with the reduction of NAD+ to NADH. plos.org While it has broad specificity for acyl chain length, its highest activity is observed with medium-chain-length fatty acids. genecards.orgexpasy.org The dimerization of HADH is crucial for its catalytic function, as alterations in the dimerization interface can significantly decrease its enzymatic activity by affecting the stability of the catalytic intermediate. plos.orgnih.gov

Table 1: Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenase Family

| Enzyme Family Member | Abbreviation | Optimal Substrate Chain Length |

|---|---|---|

| Long-chain 3-hydroxyacyl-CoA dehydrogenase | LCHAD | C10-C16 |

| Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase | HADH | C4-C10 |

This table summarizes the differing substrate specificities within the 3-hydroxyacyl-CoA dehydrogenase enzyme family.

Peroxisomal D-Bifunctional Protein (EHHADH, EC 4.2.1.107, EC 1.1.1.119) and (R)-Stereoisomer Specificity

The peroxisomal D-bifunctional protein, encoded by the EHHADH gene, is a multifunctional enzyme with both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. uniprot.org It is a key component of the peroxisomal fatty acid β-oxidation pathway, which handles substrates that are not efficiently metabolized by mitochondria, such as very long-chain fatty acids and dicarboxylic acids. nih.govnih.govbiorxiv.org EHHADH specifically catalyzes the hydration of trans-2-enoyl-CoA and the dehydrogenation of 3-hydroxyacyl-CoA, but with an opposite chiral specificity to its mitochondrial counterpart, acting on the (R)-stereoisomer. uniprot.org This enzyme is particularly important for the degradation of long-chain dicarboxylic acids. uniprot.orgnih.gov

Subsequent Processing by 3-Ketoacyl-CoA Thiolases (EC 2.3.1.16)

Following the dehydrogenase step, the resulting 3-ketoacyl-CoA is a substrate for 3-ketoacyl-CoA thiolase. This enzyme catalyzes the final step in the β-oxidation cycle. umaryland.eduoup.com Thiolases are a diverse family of enzymes involved in both degradative and biosynthetic pathways. wikipedia.org The catabolic 3-ketoacyl-CoA thiolase (also known as thiolase I) has a broad substrate chain-length specificity and is responsible for the thiolytic cleavage of 3-ketoacyl-CoA. wikipedia.orgnih.gov This reaction yields a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter, which can then re-enter the β-oxidation spiral. umaryland.edunih.gov In plants, this enzyme is crucial for mobilizing stored fatty acids for energy during germination. nih.gov

Upstream Enzymatic Reactions Influencing 3-Hydroxyhexadecanoyl-Coenzyme A Availability

The availability of this compound is dependent on a series of upstream enzymatic reactions that initiate the process of fatty acid oxidation.

The initial step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase. wikipedia.orggenome.jp This flavoprotein uses FAD as a cofactor and acts on CoA derivatives of fatty acids, with a chain length preference of C8 to C18. enzyme-database.orggenome.jp The enzyme catalyzes the desaturation of an acyl-CoA to a trans-2,3-dehydroacyl-CoA, with the concomitant reduction of oxygen to hydrogen peroxide. wikipedia.orgenzyme-database.orgcreative-enzymes.com This reaction introduces the double bond that is subsequently hydrated in the next step of the pathway.

Before fatty acids can be oxidized, they must first be activated. This activation is carried out by long-chain fatty acyl-CoA ligase, also known as acyl-CoA synthetase. wikipedia.orgnih.gov This enzyme catalyzes the formation of a thioester bond between a long-chain fatty acid and coenzyme A, a reaction that requires ATP. wikipedia.orggenome.jp This process yields a long-chain fatty acyl-CoA, the substrate that enters the β-oxidation pathway. nih.govyeastgenome.org These ligases are found in various cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes, and exhibit varying specificities for different long-chain fatty acids. nih.govgenome.jpnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| 3-hydroxyacyl-CoA | |

| 3-ketoacyl-CoA | |

| Acetyl-CoA | |

| Acyl-CoA | |

| Coenzyme A | |

| FAD | |

| Fatty acyl-CoA | |

| Hydrogen peroxide | |

| L-3-hydroxyacyl-CoA | |

| NAD+ | |

| NADH | |

| trans-2,3-dehydroacyl-CoA | |

| trans-2-enoyl-CoA | |

| (R)-stereoisomer | |

| Dicarboxylic acids |

Subcellular Compartmentalization and Regulatory Aspects of 3 Hydroxyhexadecanoyl Coenzyme a Metabolism

Role in Mitochondrial Beta-Oxidation Pathway

The primary pathway for the breakdown of most dietary fatty acids to produce energy is mitochondrial beta-oxidation. nih.govnih.gov This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. nih.govnumberanalytics.com 3-Hydroxyhexadecanoyl-CoA is a specific intermediate in the breakdown of long-chain fatty acids like palmitic acid (16:0). libretexts.org

The process begins with the activation of fatty acids in the cytoplasm to fatty acyl-CoAs. youtube.com These are then transported into the mitochondrial matrix via the carnitine shuttle. nih.gov Once inside the matrix, the beta-oxidation spiral proceeds as follows for a saturated fatty acid like palmitoyl-CoA: nih.govnumberanalytics.comyoutube.com

Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons of the acyl-CoA, producing a trans-2-enoyl-CoA. For long-chain fatty acids, this is performed by very long-chain acyl-CoA dehydrogenase (VLCAD). nih.govnumberanalytics.com

Hydration: The trans-2-enoyl-CoA is then hydrated by an enoyl-CoA hydratase to form an L-3-hydroxyacyl-CoA. numberanalytics.comyoutube.com In the case of long-chain substrates, this activity is part of the mitochondrial trifunctional protein (MTP). nih.gov

Dehydrogenation: The L-3-hydroxyacyl-CoA, such as 3-hydroxyhexadecanoyl-CoA, is oxidized to 3-ketoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase. numberanalytics.comyoutube.com This step is catalyzed by the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the MTP for long-chain fatty acids. nih.govnih.gov The reaction is NAD+-dependent, producing NADH. ebi.ac.uk

Thiolytic Cleavage: Finally, the 3-ketoacyl-CoA is cleaved by a thiolase, which uses a free Coenzyme A molecule to release an acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. nih.govnumberanalytics.com The long-chain thiolase activity is also a component of the MTP. nih.gov

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units, which then enter the citric acid cycle for further energy production. numberanalytics.comwikipedia.org The LCHAD component of MTP exhibits high activity with the C16 substrate, 3-hydroxyhexadecanoyl-CoA. nih.gov

Key Enzymes in Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids

| Enzyme/Complex | Function | Substrate (Example) | Product (Example) |

|---|---|---|---|

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | First dehydrogenation | Palmitoyl-CoA | trans-2-Hexadecenoyl-CoA |

| Mitochondrial Trifunctional Protein (MTP) | Enoyl-CoA hydratase activity | trans-2-Hexadecenoyl-CoA | L-3-Hydroxyhexadecanoyl-CoA |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) activity | L-3-Hydroxyhexadecanoyl-CoA | 3-Ketohexadecanoyl-CoA | |

| Thiolase activity | 3-Ketohexadecanoyl-CoA | Myristoyl-CoA + Acetyl-CoA |

Role in Peroxisomal Beta-Oxidation Pathway

Peroxisomes also possess a beta-oxidation pathway, but it differs from the mitochondrial system in its substrate specificity and enzymatic machinery. nih.govnih.gov The peroxisomal pathway is primarily responsible for shortening very-long-chain fatty acids (VLCFAs, >C22), dicarboxylic fatty acids, and branched-chain fatty acids like pristanic acid. nih.govrsc.org These are substrates that mitochondria cannot handle efficiently. nih.gov

The peroxisomal beta-oxidation of a straight-chain fatty acid involves a series of steps analogous to the mitochondrial pathway, but performed by a different set of enzymes: nih.govnih.gov

Oxidation: The first step is catalyzed by an acyl-CoA oxidase (ACOX). Unlike the mitochondrial dehydrogenase, ACOX transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase. nih.gov This step does not generate FADH₂.

Hydration and Dehydrogenation: The next two steps, hydration of the enoyl-CoA to a 3-hydroxyacyl-CoA and its subsequent dehydrogenation to a 3-ketoacyl-CoA, are catalyzed by a multifunctional protein (MFP). nih.gov Mammals have two MFPs: MFP-1 (also known as L-bifunctional enzyme, L-PBE) and MFP-2 (D-bifunctional enzyme, D-PBE). mdpi.comnih.gov

MFP-1 (L-PBE) hydrates 2-enoyl-CoAs to L-3-hydroxyacyl-CoAs and then dehydrogenates them. mdpi.comnih.gov

MFP-2 (D-PBE) hydrates 2-enoyl-CoAs to D-3-hydroxyacyl-CoAs and dehydrogenates them. nih.govnih.gov

Thiolytic Cleavage: The final step is the cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, yielding acetyl-CoA and a chain-shortened acyl-CoA. nih.govnih.gov

Peroxisomal beta-oxidation is an incomplete process; it does not break down fatty acids completely to acetyl-CoA. nih.gov Instead, it shortens VLCFAs to medium-chain acyl-CoAs (e.g., octanoyl-CoA), which are then transported to the mitochondria for complete oxidation. nih.govrsc.orgnih.gov

Core Enzymes of Peroxisomal Beta-Oxidation

| Enzyme | Function |

|---|---|

| Acyl-CoA Oxidase (ACOX) | Oxidizes acyl-CoA, producing H₂O₂ |

| Multifunctional Protein 1 (MFP-1/L-PBE) | Catalyzes hydration and L-3-hydroxyacyl-CoA dehydrogenation |

| Multifunctional Protein 2 (MFP-2/D-PBE) | Catalyzes hydration and D-3-hydroxyacyl-CoA dehydrogenation |

| Peroxisomal Thiolase | Cleaves 3-ketoacyl-CoA |

Mechanisms of Interplay and Coordination Between Mitochondrial and Peroxisomal Systems

Mitochondria and peroxisomes work in a coordinated fashion to metabolize the full spectrum of fatty acids. nih.govmdpi.com This metabolic interplay is crucial, as peroxisomes handle the initial shortening of VLCFAs, which are poor substrates for the mitochondrial machinery, while mitochondria are responsible for the complete oxidation of the resulting shorter-chain fatty acids to generate ATP. nih.govmdpi.com

The coordination involves the transport of metabolic intermediates between the two organelles. The end products of peroxisomal beta-oxidation, which include acetyl-CoA and chain-shortened acyl-CoAs (like octanoyl-CoA), must be shuttled to the mitochondria for further metabolism. nih.gov This transfer can occur via two primary mechanisms:

Carnitine-Mediated Shuttle: The shortened acyl-CoAs and acetyl-CoA can be converted to their corresponding acylcarnitine and acetylcarnitine esters within the peroxisome by the enzymes carnitine octanoyl-transferase (CROT) and carnitine acetyl-transferase (CRAT), respectively. mdpi.com These carnitine esters are then exported from the peroxisome and can be transported into the mitochondrial matrix for oxidation. nih.gov

Free Acid Pathway: Alternatively, peroxisomal acyl-CoA thioesterases can hydrolyze the acyl-CoAs to free fatty acids and CoASH. mdpi.com The free fatty acids can then exit the peroxisome, enter the cytoplasm, be re-activated to acyl-CoAs, and subsequently enter the mitochondria. nih.gov

Furthermore, the re-oxidation of NADH generated during peroxisomal beta-oxidation is dependent on shuttle systems that transfer reducing equivalents to other compartments, including the mitochondria, to maintain the peroxisomal NAD⁺/NADH balance. nih.gov This tight coupling ensures that both organelles can function optimally and adapt to the metabolic needs of the cell. nih.gov

Kinetic and Regulatory Control of Enzymes Acting on 3-Hydroxyhexadecanoyl-Coenzyme A

The flux through the beta-oxidation pathways is tightly regulated, and the enzymes acting on 3-hydroxyhexadecanoyl-CoA are key control points.

In mitochondria , the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is part of the multienzyme complex MTP, which is bound to the inner mitochondrial membrane. nih.govnih.gov This organization is thought to facilitate substrate channeling, where the product of one enzyme is passed directly to the next active site, increasing efficiency. LCHAD specifically acts on long-chain substrates, with a preference for C16-CoA, and shows virtually no activity with short-chain substrates (like C4). nih.gov The activity of the beta-oxidation pathway is sensitive to the mitochondrial energy state. High ratios of NADH/NAD⁺ and acetyl-CoA/CoA allosterically inhibit the enzymes of the pathway. libretexts.org For instance, an increased acetyl-CoA/CoA ratio leads to feedback inhibition of the 3-ketoacyl-CoA thiolase, the step immediately following the LCHAD reaction. portlandpress.com

In peroxisomes , the dehydrogenase activity is part of either MFP-1 or MFP-2. nih.gov These multifunctional proteins have different stereospecificities. MFP-1 contains an L-3-hydroxyacyl-CoA dehydrogenase, while MFP-2 has a D-3-hydroxyacyl-CoA dehydrogenase. nih.govnih.gov This allows peroxisomes to metabolize different types of fatty acids. The regulation of peroxisomal beta-oxidation is primarily at the transcriptional level. Compounds known as peroxisome proliferators, which include certain fatty acids and drugs, can bind to and activate the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov PPARα, in turn, stimulates the transcription of genes encoding the peroxisomal beta-oxidation enzymes, thereby increasing the cell's capacity to oxidize fatty acids. nih.gov

Influence of Overall Coenzyme A Pool Regulation on Fatty Acid Metabolism

The total cellular pool of Coenzyme A (CoA) and its thioesters (acyl-CoAs) is a critical regulator of fatty acid metabolism. nih.gov CoA is a substrate for numerous reactions, including the activation of fatty acids and the thiolytic cleavage step in beta-oxidation. wikipedia.orgnih.gov The availability of free CoA (CoASH) versus acetyl-CoA or longer-chain acyl-CoAs can dictate the direction and rate of metabolic pathways. portlandpress.comnih.gov

Major pools of CoA and its esters are found in the mitochondria, peroxisomes, and cytosol. nih.gov The ratio of acetyl-CoA to CoASH within the mitochondria is a key indicator of the cell's energy status and directly regulates beta-oxidation. portlandpress.com When energy is abundant (high acetyl-CoA/CoASH ratio), as seen with high glucose availability, the thiolase enzyme in beta-oxidation is inhibited, slowing fatty acid breakdown. portlandpress.com Conversely, during fasting or starvation, mitochondrial acetyl-CoA is consumed by the citric acid cycle or for ketogenesis, lowering the acetyl-CoA/CoASH ratio and promoting fatty acid oxidation. nih.gov

Biological and Cellular Significance of 3 Hydroxyhexadecanoyl Coenzyme a

Contribution to Cellular Energy Homeostasis

3-Hydroxyhexadecanoyl-coenzyme A is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids, a primary pathway for energy production in tissues such as the heart, skeletal muscle, and liver. ontosight.ai This metabolic process is fundamental to maintaining cellular energy homeostasis, especially during periods of fasting or increased energy demand when glucose availability is limited. youtube.com

The breakdown of fatty acids occurs through a cyclical sequence of four enzymatic reactions known as the beta-oxidation spiral. aocs.orgmdpi.com this compound is the specific substrate for the third enzyme in this spiral, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). ontosight.aiorpha.net This enzyme catalyzes the oxidation of the 3-hydroxy group to a keto group, converting this compound into 3-ketohexadecanoyl-CoA. nih.gov This reaction is crucial as it also generates a molecule of NADH, which subsequently donates electrons to the mitochondrial electron transport chain to produce ATP. aocs.org

The final step of the beta-oxidation cycle involves the cleavage of 3-ketohexadecanoyl-CoA by a thiolase enzyme, yielding a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. aocs.org The generated acetyl-CoA is a pivotal molecule that enters the citric acid cycle (Krebs cycle), leading to the production of more NADH, FADH2, and ultimately, a significant amount of ATP through oxidative phosphorylation. aocs.orgnih.gov Therefore, the proper metabolism of this compound is directly linked to the cell's capacity to derive energy from stored fats, highlighting its importance as a central metabolite in the intricate network of cellular energy regulation. ontosight.ainih.gov

| Enzyme/Molecule | Role in Energy Homeostasis |

| 3-Hydroxyhexadecanoyl-CoA | Intermediate in the beta-oxidation of long-chain fatty acids. ontosight.ai |

| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | Catalyzes the conversion of 3-Hydroxyhexadecanoyl-CoA, producing NADH. ontosight.aiorpha.net |

| Acetyl-CoA | End-product of the beta-oxidation cycle; fuels the citric acid cycle for ATP production. aocs.orgnih.gov |

| NADH / FADH2 | Electron carriers generated during beta-oxidation that drive ATP synthesis in the electron transport chain. aocs.org |

Cellular Consequences of Impaired Metabolism and Intracellular Accumulation

Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation

The accumulation of this compound and other long-chain 3-hydroxyacyl-CoA intermediates, which occurs when their metabolic pathway is blocked, has a direct inhibitory effect on mitochondrial function. Research has demonstrated that these accumulated intermediates can impair the process of oxidative phosphorylation, the primary mechanism by which cells generate ATP. nih.gov This inhibition disrupts the normal flow of electrons through the electron transport chain, reducing the efficiency of ATP synthesis. nih.gov The accumulation of these metabolites can lead to a state of energy deficiency within the cell, particularly in tissues with high energy demands like the heart and muscles. youtube.com This interference with mitochondrial respiration is a key factor in the cellular pathology observed in disorders of long-chain fatty acid oxidation. nih.gov

Accumulation of Acyl-CoA Esters in Fatty Acid Oxidation Deficiencies (e.g., LCHADD, MTPD)

In certain inherited metabolic disorders, the enzymes responsible for processing long-chain fatty acids are deficient. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD) and mitochondrial trifunctional protein deficiency (MTPD) are prime examples of such conditions. ontosight.aiorpha.net In LCHADD, there is an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme. orpha.netnih.gov In MTPD, all three terminal enzymes of the beta-oxidation spiral, including LCHAD, are affected because they are part of a single protein complex. orpha.net

In both disorders, the inability to metabolize this compound and other long-chain 3-hydroxyacyl-CoAs leads to their significant intracellular accumulation. youtube.com This buildup of toxic intermediates is a hallmark of these diseases. nih.gov Studies using cultured skin fibroblasts from individuals with LCHADD and MTPD have confirmed the accumulation of long-chain 3-hydroxy fatty acids when the cells are challenged with long-chain fatty acids like palmitate. nih.govelsevierpure.com This accumulation is the primary trigger for the clinical manifestations associated with these disorders, including hypoketotic hypoglycemia, cardiomyopathy, and liver dysfunction. youtube.comorpha.net

Molecular Mechanisms of Cellular Dysfunction Associated with Accumulation

The intracellular accumulation of this compound and related metabolites triggers a cascade of detrimental cellular events. A primary mechanism of toxicity is the induction of oxidative stress through the enhanced formation of intracellular reactive oxygen species (ROS). nih.gov This increase in ROS can damage cellular components, including lipids, proteins, and DNA.

Furthermore, the accumulation of these fatty acid intermediates is linked to the induction of apoptosis, or programmed cell death. nih.gov This process involves several key molecular events:

Loss of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised, leading to its depolarization. nih.gov

Caspase Activation: Key executioner proteins of apoptosis, such as caspase-3 and caspase-8, are activated. nih.gov

Modulation of Bcl-2 Family Proteins: There is an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Increased Intracellular Calcium: The concentration of free calcium within the cell rises, acting as a signal for various stress pathways, including apoptosis. nih.gov

These molecular events collectively lead to cellular dysfunction and cell death, contributing to the tissue damage observed in heart, muscle, and liver in patients with LCHADD and MTPD. youtube.com

| Consequence of Accumulation | Molecular Mechanism | Cellular Outcome |

| Inhibition of Oxidative Phosphorylation | Direct inhibition of the mitochondrial electron transport chain. nih.gov | Decreased ATP production, cellular energy crisis. youtube.com |

| Oxidative Stress | Increased generation of Reactive Oxygen Species (ROS). nih.gov | Damage to lipids, proteins, and DNA. |

| Apoptosis | Loss of mitochondrial membrane potential, caspase activation, cytochrome c release, increased intracellular calcium. nih.gov | Programmed cell death, tissue damage. youtube.com |

Advanced Methodologies for Research on 3 Hydroxyhexadecanoyl Coenzyme a

Chemical and Chemoenzymatic Synthesis of Stereoisomers for Experimental Use

The stereochemistry of 3-hydroxyacyl-CoAs is crucial for their biological function, as different stereoisomers are processed by distinct enzymes in mitochondrial and peroxisomal β-oxidation. nih.gov To facilitate detailed studies of these pathways, researchers rely on the synthesis of specific stereoisomers of 3-Hydroxyhexadecanoyl-CoA.

Several synthetic strategies have been developed to produce 3-hydroxy fatty acids, the precursors to their CoA esters. These methods include the reduction of β-keto esters, aldol-type reactions, and the Reformatsky reaction. nih.gov For enantioselective synthesis, organocatalysis has emerged as a powerful tool. One such approach involves the enantioselective organocatalytic synthesis of terminal epoxides from long-chain aldehydes, followed by ring-opening with vinylmagnesium bromide, ozonolysis, and subsequent oxidation to yield the desired 3-hydroxy fatty acids with high enantiomeric purity. nih.gov

Furthermore, chemoenzymatic methods offer a highly specific route to these compounds. For instance, oleate (B1233923) hydratases can be used for the regio- and stereoselective hydration of unsaturated fatty acids to produce hydroxy fatty acids. nih.govuniba.it These synthesized 3-hydroxy fatty acids can then be enzymatically converted to their corresponding coenzyme A thioesters for use in experimental settings.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of 3-Hydroxyhexadecanoyl-CoA and its isomers from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acyl-CoAs. To distinguish between the different stereoisomers of 3-Hydroxyhexadecanoyl-CoA, chiral separation columns are employed. nih.gov These columns contain a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net

Polysaccharide-based chiral stationary phases, such as those derived from amylose, have proven effective for the chiral separation of 3-hydroxy fatty acids and their derivatives. nih.govresearchgate.net For example, a method using an amylose-based chiral stationary phase has been developed for the enantioselective analysis of 3-hydroxy fatty acids with varying carbon chain lengths (C8 to C18). nih.gov In the case of 3-hydroxyhexadecanoyl-CoA, it has been demonstrated that the 3(R) and 3(S) enantiomers can be successfully separated, with the 3(R)-hydroxyhexadecanoyl-CoA exhibiting a shorter retention time than the 3(S)-hydroxyhexadecanoyl-CoA on a specific chiral column. nih.gov This capability is crucial for studying the stereospecificity of enzymes involved in fatty acid oxidation. nih.gov

The resolution of diacylglycerol enantiomers as their 3,5-dinitrophenylurethane derivatives has also been achieved using chiral-phase HPLC, a technique that can be extended to other chiral glycerolipids. researchgate.netaocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the predominant method for the sensitive and specific quantification of acyl-CoAs in biological samples. acs.org This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

LC-MS/MS methods allow for the absolute quantification of a broad range of cellular acyl-CoAs, including 3-Hydroxyhexadecanoyl-CoA. acs.org These assays are instrumental in profiling endogenous acyl-CoAs in response to various stimuli, such as different dietary fatty acids, in cell and tissue models. acs.org The development of targeted LC-MS/MS methods, often using selected reaction monitoring (SRM), enables the precise measurement of specific acyl-CoA species. nih.gov To overcome challenges associated with the analysis of these molecules, derivatization strategies, such as phosphate (B84403) methylation, have been developed to improve chromatographic performance and detection sensitivity across a wide range of acyl-CoA chain lengths. nih.gov

Furthermore, high-resolution mass spectrometry, such as that performed on an Orbitrap instrument, can be used for non-targeted metabolomic profiling, allowing for the discovery of a wide array of metabolites, including various acyl-CoA species, from small amounts of tissue. nih.govdgfett.de

Spectrophotometric and Fluorometric Enzyme Activity Assays

The activity of enzymes that utilize 3-Hydroxyhexadecanoyl-CoA as a substrate, such as 3-hydroxyacyl-CoA dehydrogenase (HADH), is commonly measured using spectrophotometric and fluorometric assays. creative-enzymes.com These assays are fundamental for characterizing enzyme kinetics and for screening potential inhibitors or activators.

Fluorometric assays offer enhanced sensitivity compared to spectrophotometric methods. bioassaysys.com These assays can be designed based on coupled enzyme systems where the final product is a fluorescent molecule. The intensity of the fluorescence is directly proportional to the enzyme activity. bioassaysys.com Commercially available kits often utilize this principle for the quantification of fatty acid oxidation, where the generation of NADH is coupled to the reduction of a probe into a highly fluorescent product. assaygenie.combmrservice.com

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Enzyme-Ligand Complexes

Understanding the precise molecular interactions between 3-Hydroxyhexadecanoyl-CoA and the enzymes that bind it requires high-resolution structural information. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structures of these enzyme-ligand complexes.

X-ray crystallography has been instrumental in elucidating the structure of L-3-hydroxyacyl-CoA dehydrogenase (HADH). The crystal structure of human heart short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) complexed with NAD+ has been solved, revealing a two-domain structure. nih.gov The N-terminal domain binds the NAD+ cofactor, while the C-terminal domain is involved in substrate binding and dimerization. nih.govnih.gov Molecular modeling studies based on these crystal structures have provided insights into the catalytic mechanism, suggesting that specific amino acid residues, such as His158 and Glu170, play key roles in catalysis. nih.gov The structure of the dimeric pig heart L-3-hydroxyacyl-CoA dehydrogenase has also been determined at high resolution. pnas.org

Cryo-EM has emerged as a valuable tool for studying large and flexible protein complexes, including those involved in fatty acid metabolism. nih.govnih.gov For instance, the cryo-EM structure of the fatty acid reductase LuxC–LuxE complex has provided insights into its molecular mechanism. nih.gov This technique has also been applied to determine the structure of the fatty acid synthase (FAS) from Rhodosporidium toruloides and a tungsten-containing oxidoreductase involved in aldehyde detoxification. nih.govpnas.org While a specific cryo-EM structure of an enzyme in complex with 3-Hydroxyhexadecanoyl-CoA was not found in the search results, the application of this technology to related enzymes demonstrates its potential for advancing our understanding in this area.

Development and Application of In Vitro and Ex Vivo Model Systems for Metabolic Pathway Analysis

To study the metabolic fate of 3-Hydroxyhexadecanoyl-CoA and its role in fatty acid oxidation pathways, researchers utilize various in vitro and ex vivo model systems. These models allow for the controlled investigation of metabolic fluxes and the effects of genetic or pharmacological perturbations.

In Vitro Models:

Isolated Mitochondria: Mitochondria, the primary site of β-oxidation, can be isolated from tissues and used to study fatty acid metabolism. nih.gov By supplying isolated mitochondria with substrates like palmitoyl-CoA, researchers can measure oxygen consumption and the production of intermediates to assess the rate of β-oxidation.

Cultured Cells: Cultured cells, such as skin fibroblasts or hepatocytes, provide a more integrated system for studying fatty acid metabolism. nih.govnih.gov These cells can be incubated with fatty acid substrates, and the accumulation of metabolic intermediates, including 3-hydroxy fatty acids, in the culture medium can be measured to assess pathway function. nih.gov This approach is particularly valuable for studying the metabolic consequences of enzyme deficiencies, such as LCHAD deficiency. nih.gov

Ex Vivo Models:

These model systems, often coupled with the advanced analytical techniques described above, are essential for dissecting the complexities of 3-Hydroxyhexadecanoyl-CoA metabolism and its role in health and disease.

Interactive Data Table: Advanced Methodologies for 3-Hydroxyhexadecanoyl-CoA Research

| Methodology | Application | Key Findings/Capabilities | References |

| Chemical/Chemoenzymatic Synthesis | Production of stereoisomers for experimental use. | Enables synthesis of specific 3-hydroxy fatty acid enantiomers via organocatalysis and enzymatic hydration. | nih.gov, nih.gov, uniba.it |

| HPLC with Chiral Resolution | Separation of 3-Hydroxyhexadecanoyl-CoA stereoisomers. | Allows baseline separation of 3(R) and 3(S) enantiomers, crucial for studying enzyme stereospecificity. The 3(R) isomer typically has a shorter retention time. | nih.gov, nih.gov, researchgate.net, researchgate.net |

| LC-MS/MS | Quantification of 3-Hydroxyhexadecanoyl-CoA in biological samples. | Provides sensitive and absolute quantification for metabolomic profiling of acyl-CoAs in cells and tissues. | nih.gov, dgfett.de, acs.org, nih.gov |

| Spectrophotometric/Fluorometric Assays | Measurement of enzyme activity (e.g., HADH). | Enables kinetic analysis by monitoring NADH production/consumption. Coupled assays can improve accuracy. Fluorometric methods offer higher sensitivity. | creative-enzymes.com, assaygenie.com, bioassaysys.com, bmrservice.com, nih.gov |

| X-ray Crystallography | Determination of 3D structure of enzyme-ligand complexes. | Revealed the two-domain structure of HADH and identified key catalytic residues (His158, Glu170). | nih.gov, nih.gov, pnas.org |

| Cryo-Electron Microscopy (Cryo-EM) | Structural analysis of large, flexible enzyme complexes. | Applied to related large fatty acid metabolism complexes like fatty acid synthase, demonstrating its potential for this area. | nih.gov, nih.gov, pnas.org |

| In Vitro/Ex Vivo Models | Analysis of metabolic pathways involving 3-Hydroxyhexadecanoyl-CoA. | Includes reconstituted enzyme systems, isolated mitochondria, cultured cells (fibroblasts, hepatocytes), and tissue homogenates to study metabolic flux and disease states. | nih.gov, nih.gov, nih.gov, nih.gov |

Future Directions in 3 Hydroxyhexadecanoyl Coenzyme a Research

Elucidation of Novel Regulatory Feedback Loops and Signaling Pathways

The regulation of fatty acid oxidation is critical for maintaining metabolic homeostasis. Future research will likely focus on identifying and characterizing novel feedback mechanisms and signaling cascades that modulate the flux through this pathway, with particular attention to the roles of key intermediates.

Recent studies have begun to uncover sophisticated regulatory circuits. For instance, a feedback loop has been identified that governs the relationship between lipid metabolism and longevity, involving the mito-nuclear transcription factor ATFS-1 and a repressor known as HLH-11/AP4. elifesciences.org This loop controls fat oxidation and protects the organism from mitochondrial stress associated with continuous fat breakdown. elifesciences.org Such findings suggest that intermediates of FAO, including 3-hydroxyacyl-CoAs, could act as signaling molecules in similar undiscovered pathways.

Furthermore, synthetic biology has provided tools to engineer regulatory circuits, such as a negative feedback system based on a malonyl-CoA sensor-actuator. nih.gov This system can dynamically control the expression of acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, thereby balancing the pathway and improving productivity. nih.gov Investigating whether analogous natural sensor-actuator systems exist for FAO intermediates could reveal new layers of metabolic control. Hormonal signaling also plays a crucial role; for example, insulin (B600854) signaling inactivates the FOXA2 transcription factor, while glucagon (B607659) activates it, thereby regulating the transcription of HMGCS2, a key enzyme in ketogenesis. mdpi.com Future work will aim to determine if 3-hydroxyhexadecanoyl-CoA or its derivatives directly influence these or other signaling pathways, potentially acting as allosteric regulators or precursors for signaling lipids that modulate transcription factor activity or kinase cascades.

Key Research Questions:

Do 3-hydroxyacyl-CoA species directly bind to and modulate the activity of transcription factors or nuclear receptors?

Are there specific G-protein coupled receptors (GPCRs) or other cell-surface receptors that recognize FAO intermediates?

How do feedback loops involving FAO intermediates integrate with systemic energy-sensing pathways like AMPK and mTOR?

Application of Advanced Metabolomics and Fluxomics for Comprehensive Pathway Analysis

To fully comprehend the role of 3-hydroxyhexadecanoyl-CoA, it is essential to quantify its concentration and metabolic flux in relation to the entire metabolic network. Advanced analytical techniques like metabolomics and metabolic flux analysis (MFA), particularly using stable isotope tracers, are powerful tools for this purpose. nih.govbioscientifica.com

Metabolomics provides a snapshot of the concentrations of numerous metabolites in a biological sample, while fluxomics measures the rates of metabolic reactions. frontiersin.org By using substrates labeled with stable isotopes (e.g., 13C), researchers can trace the path of atoms through metabolic pathways. nih.govnih.gov This approach, known as 13C-metabolic flux analysis (13C-MFA), can determine the absolute fluxes through FAO and connecting pathways. nih.gov

These techniques have been used to identify metabolic bottlenecks in fatty acid synthesis and to reveal distinct FAO pathways in different cell types. nih.govnih.gov For example, tracing studies have shown that in proliferating cells, a significant portion of carbon from FAO exits the canonical TCA cycle as citrate. nih.gov Future applications will involve integrating these "-omics" data with transcriptomic and proteomic data to build comprehensive models of cellular metabolism. mdpi.com This will enable a systems-level understanding of how the production and consumption of 3-hydroxyhexadecanoyl-CoA are regulated and how they are perturbed in disease states.

| Technique | Principle | Application to 3-Hydroxyhexadecanoyl-CoA Research | Key Insights Provided |

|---|---|---|---|

| Metabolomics | Comprehensive measurement of small-molecule metabolites in a biological system. | Quantify levels of 3-hydroxyhexadecanoyl-CoA and other FAO intermediates under various conditions. | Identification of metabolic signatures associated with disease or physiological states. |

| Metabolic Flux Analysis (MFA) / Fluxomics | Quantification of the rates (fluxes) of metabolic reactions. frontiersin.org | Determine the rate of production and consumption of 3-hydroxyhexadecanoyl-CoA. | Reveals pathway activity and identifies regulatory nodes and metabolic bottlenecks. nih.gov |

| Stable Isotope Tracing | Use of isotopically labeled substrates (e.g., 13C-palmitate) to track the fate of atoms through metabolic pathways. nih.govbioscientifica.commdpi.com | Trace the flow of carbon from fatty acids through the β-oxidation spiral, including the 3-hydroxyhexadecanoyl-CoA step. | Determines relative and absolute pathway fluxes and the contribution of FAO to other pathways (e.g., TCA cycle). nih.govnih.gov |

Investigation of Cross-Talk Between Fatty Acid Oxidation and Other Metabolic Networks

Cellular metabolism is a highly interconnected network, and the flux through FAO is tightly coordinated with other major metabolic pathways. 3-Hydroxyhexadecanoyl-CoA and the broader FAO pathway are situated at a critical juncture, influencing and being influenced by carbohydrate, amino acid, and cholesterol metabolism.

FAO and Glucose Metabolism: There is a well-established reciprocal relationship between fatty acid and glucose oxidation, often referred to as the Randle cycle. The acetyl-CoA produced from β-oxidation can enter the citric acid cycle (TCA cycle), a central hub for energy metabolism. wikipedia.orgwikipedia.org However, β-oxidation can also create conditions that accelerate the glucose-aerobic glycolysis-lactate-gluconeogenesis cycle, making glycolytic ATP production a significant energy source during high energy demand. nih.govresearchgate.net Understanding how intermediates like 3-hydroxyhexadecanoyl-CoA contribute to this interplay is an active area of research.

FAO and Cholesterol Synthesis: Recent evidence points to a direct link between FAO and cholesterol biosynthesis. Peroxisomal β-oxidation, which also processes long-chain fatty acids, can stimulate cholesterol synthesis by providing acetate, a primary building block for cholesterol. nih.gov This suggests a mechanism by which fatty acids can directly upregulate cholesterol production, a finding with significant implications for metabolic diseases. nih.gov

FAO and Amino Acid Metabolism: The enzyme that processes 3-hydroxyacyl-CoAs, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), has been shown to be part of a "super-complex" that integrates FAO with amino acid metabolism, ureagenesis, and ketogenesis through interactions with enzymes like glutamate (B1630785) dehydrogenase. plos.orgresearchgate.net Furthermore, ketogenic amino acids can be metabolized into intermediates of FAO or acetyl-CoA, directly feeding into the pathways that involve 3-hydroxyacyl-CoAs. researchgate.net

Future research will focus on mapping these connections in greater detail, identifying the molecular signals that mediate the cross-talk, and understanding how these integrated networks are rewired in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.